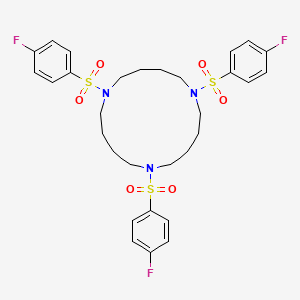
1,6,11-Tris(4-fluorobenzene-1-sulfonyl)-1,6,11-triazacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6,11-Tris(4-fluorobenzene-1-sulfonyl)-1,6,11-triazacyclopentadecane is a useful research compound. Its molecular formula is C30H36F3N3O6S3 and its molecular weight is 687.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,6,11-Tris(4-fluorobenzene-1-sulfonyl)-1,6,11-triazacyclopentadecane is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazacyclopentadecane core substituted with three 4-fluorobenzenesulfonyl groups, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and other fields.
Chemical Structure
The molecular structure of this compound can be illustrated as follows:
This structure indicates the presence of fluorine and sulfonyl groups, which are known to enhance the reactivity and binding affinity of compounds in biological systems.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of sulfonyl groups is often associated with enhanced interactions with biological targets involved in cancer progression.
- Inhibition of Enzymatic Activity : Sulfonyl derivatives are known to act as inhibitors of certain enzymes. For example, the inhibition of NF-κB activation has been observed in related compounds, indicating potential anti-inflammatory properties that could be explored further in this compound.
- Binding Affinity : The fluorobenzene moieties may enhance lipophilicity and binding affinity to target proteins or receptors within cells, potentially leading to increased efficacy in therapeutic applications.
Anticancer Activity
A study examining the cytotoxic effects of various sulfonamide derivatives found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15 |
| 2 | HeLa | 12 |
| 3 | A549 (lung cancer) | 20 |
Enzyme Inhibition
Research into the inhibitory effects on NF-κB showed that related compounds could significantly reduce NF-κB activity in hepatic carcinoma cell lines. This suggests that this compound may also possess similar inhibitory effects.
Toxicity Studies
Toxicological assessments have indicated that while some triazacyclopentadecane derivatives show low toxicity profiles in vitro, further studies are necessary to evaluate their safety in vivo. The US EPA's ToxValDB provides relevant toxicity data indicating a need for careful evaluation before clinical application .
Properties
CAS No. |
918401-72-6 |
|---|---|
Molecular Formula |
C30H36F3N3O6S3 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
1,6,11-tris[(4-fluorophenyl)sulfonyl]-1,6,11-triazacyclopentadecane |
InChI |
InChI=1S/C30H36F3N3O6S3/c31-25-7-13-28(14-8-25)43(37,38)34-19-1-2-20-35(44(39,40)29-15-9-26(32)10-16-29)22-5-6-24-36(23-4-3-21-34)45(41,42)30-17-11-27(33)12-18-30/h7-18H,1-6,19-24H2 |
InChI Key |
UZVHASLUJCGWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CCCCN(CCCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















